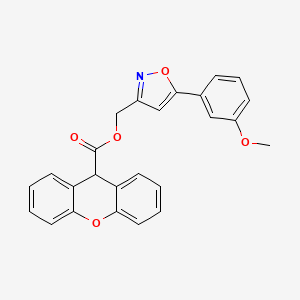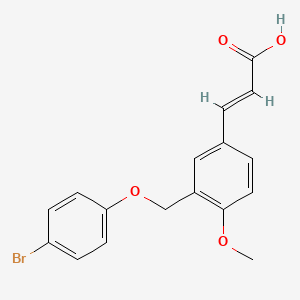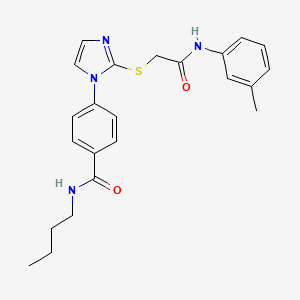
Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate” is a chemical compound with the molecular formula C14H17NO6S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a methoxycarbonyl group and an aminomethylene malonate group .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Diethyl 2-(((4-(methoxycarbonyl)thiophen-3-yl)amino)methylene)malonate and its derivatives are significant in the field of organic synthesis, serving as precursors or intermediates in the synthesis of complex molecules. For instance, diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate, a related compound, undergoes aminolysis with 3-aminopropanol, leading to the preparation of bis(hydroxymethyl)-N,N'-bis(3-hydroxypropyl)malondiamide. This compound, bearing orthogonal protections, is utilized in the synthesis of oligonucleotide glycoconjugates carrying diverse sugar units, demonstrating its utility in constructing biologically relevant molecules (Katajisto, Heinonen, & Lönnberg, 2004).
Another study highlights the conformational analysis of a similar compound, diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate, in solid and solution states. The research focuses on understanding the diastereotopic characteristics and comparing them with related compounds, providing insights into the structural aspects of these molecules (Saravanan, Muthusubramanian, & Polborn, 2005).
Electrophilic Amination
The compound has also been explored in electrophilic amination reactions. Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, for example, has been shown to undergo amination with alkyl Grignard reagents to yield N-alkylation products. These products can be further transformed into valuable chemical entities such as N-alkyl-p-anisidines after the oxidative removal of the malonate moiety, highlighting the compound's versatility in synthetic chemistry (Niwa, Takayama, & Shimizu, 2002).
Supramolecular Chemistry
The crystal structures of derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) have been analyzed, revealing their co-planar conformation and the presence of strong intramolecular N–H⋯O hydrogen bonding. This study provides valuable insights into the supramolecular assembly formation assisted via non-covalent interactions, crucial for understanding the material's behavior and potential applications in molecular engineering and design (Shaik, Angira, & Thiruvenkatam, 2019).
Propiedades
IUPAC Name |
diethyl 2-[[(4-methoxycarbonylthiophen-3-yl)amino]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6S/c1-4-20-13(17)9(14(18)21-5-2)6-15-11-8-22-7-10(11)12(16)19-3/h6-8,15H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNPEPWNUVLDEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CSC=C1C(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(5-bromofuran-2-yl)-N-methylformamido]acetic acid](/img/structure/B2829585.png)


![2-(2,4-dichlorophenoxy)-N-[(1,3-dioxoinden-2-ylidene)amino]acetamide](/img/structure/B2829589.png)
![2-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2829591.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2829596.png)
![1-(3-methyl-7-{3-[(4-methylpyrimidin-2-yl)sulfanyl]propyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B2829598.png)

![3-((1-(2-(Benzo[d]isoxazol-3-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2829600.png)
![methyl 2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2829602.png)

![6-(3-Fluorophenyl)-2-[1-(3-methylimidazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2829604.png)